![molecular formula C16H17N3O2 B2499588 Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate CAS No. 2034313-03-4](/img/structure/B2499588.png)
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate
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Description
The compound "Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their role in various chemical reactions and biological activities. The structure of the compound suggests that it contains a pyridine ring, a carbamate group, and a cyclopropyl group, which may influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, cyclodehydration using the Burgess reagent has been employed to synthesize N-bridged 5,6-bicylic pyridines, which could be a relevant method for synthesizing related compounds . Additionally, the reaction of ethyl carbamates with different reagents has been used to create a series of ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates, indicating the versatility of carbamate chemistry in pyridine synthesis . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by various spectroscopic techniques. In some cases, the stereochemistry of such compounds has been elucidated using single crystal X-ray diffraction studies . This technique could be applied to determine the precise three-dimensional arrangement of the atoms within "this compound".
Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions. For example, the synthesis of thiosemicarbazones from pyridine-2-carboxaldehyde derivatives involves alkylation and condensation reactions . Divergent cyclizations of pyridine derivatives with different electrophiles have also been reported, which can lead to the formation of various bicyclic heterocycles . These reactions highlight the reactivity of pyridine derivatives and could be relevant to the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their acid dissociation constants, can be determined experimentally . These properties are important for understanding the compound's behavior in different environments, including biological systems. The antimicrobial activity of some pyridine derivatives has been evaluated, showing potential as antimycobacterial agents . Similarly, the cytotoxicity and antineoplastic activity of pyridine-2-carboxaldehyde thiosemicarbazones have been studied, demonstrating their potential in cancer therapy . These studies provide insights into the biological activities that "this compound" might exhibit.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity : Compounds structurally related to pyridine derivatives have been synthesized and evaluated for their anticancer activity. For example, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent inhibition of ribonucleotide reductase activity and significant antineoplastic activity in vitro and in vivo against L1210 leukemia (Liu et al., 1996). This suggests that structurally related compounds, like the one , could also have potential applications in cancer research.
Coordination Chemistry and Photophysical Properties : Derivatives of pyridine have been extensively studied for their coordination chemistry, showing interesting photophysical properties useful in materials science and biological sensing. For instance, lanthanide complexes with pyridine derivatives have been noted for their luminescence, applicable in sensing and imaging technologies (Halcrow, 2005).
Photocatalytic Applications : Pyridine structures are also of interest in environmental science, particularly in photocatalytic degradation processes for removing hazardous substances from water. Research into the photocatalytic degradation of pyridine itself highlights the potential for derivatives to be used in environmental remediation efforts (Maillard-Dupuy et al., 1994).
Organic Electronics and Light-Emitting Diodes (LEDs) : The structural modification of pyridine derivatives, including those incorporating carbazole units, has been explored for applications in organic electronics, specifically in polymer light-emitting diodes (PLEDs). Such compounds can exhibit tunable emission properties, crucial for the development of efficient and color-tunable lighting and display technologies (Tang et al., 2014).
properties
IUPAC Name |
pyridin-3-ylmethyl N-[(5-cyclopropylpyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21-11-12-2-1-5-17-7-12)19-9-13-6-15(10-18-8-13)14-3-4-14/h1-2,5-8,10,14H,3-4,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPZFYRHLQFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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